molecular formula C24H21NO5 B11955190 2-(Benzoylamino)propane-1,3-diyl dibenzoate CAS No. 71811-34-2

2-(Benzoylamino)propane-1,3-diyl dibenzoate

Cat. No.: B11955190
CAS No.: 71811-34-2
M. Wt: 403.4 g/mol
InChI Key: XCOPAQRFOWAUFZ-UHFFFAOYSA-N
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Description

2-(Benzoylamino)propane-1,3-diyl dibenzoate is a synthetic organic compound featuring a propane-1,3-diyl backbone substituted with a benzoylamino group at the central carbon and two benzoate ester groups at the terminal positions (Figure 1). This compound is synthesized via palladium-catalyzed amino- and alkoxycarbonylation reactions, yielding a white solid with a melting point of 157°C and a moderate isolated yield of 57% . Key spectroscopic data include:

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.07 (d, 4H), 7.81 (d, 2H), 4.99–4.96 (m, 1H), and 4.75–4.62 (m, 4H) for the ester and benzoyl moieties .
  • Rf value: 0.56 in CHCl₃/EtOAc (8:2) .

Properties

CAS No.

71811-34-2

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2-benzamido-3-benzoyloxypropyl) benzoate

InChI

InChI=1S/C24H21NO5/c26-22(18-10-4-1-5-11-18)25-21(16-29-23(27)19-12-6-2-7-13-19)17-30-24(28)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,26)

InChI Key

XCOPAQRFOWAUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylamino)propane-1,3-diyl dibenzoate typically involves the esterification of 1,2-propanediol with benzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzoylamino)propane-1,3-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(Benzoylamino)propane-1,3-diyl dibenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various benzoate esters and other organic compounds .

Biology and Medicine: In biological research, this compound is used to study esterification reactions and their role in metabolic pathways. It is also investigated for its potential pharmacological properties .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)propane-1,3-diyl dibenzoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release benzoic acid and 1,2-propanediol. These products can further participate in metabolic pathways and exert biological effects .

Comparison with Similar Compounds

Structural Analogs with Propane-1,3-diyl Backbones

Compounds sharing the propane-1,3-diyl scaffold but differing in functional groups are compared below:

Compound Functional Groups Key Properties Applications Reference
2-(Benzoylamino)propane-1,3-diyl dibenzoate Benzoylamino, dibenzoate esters Mp: 157°C; Yield: 57% Pd-catalyzed carbonylation reactions
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Triazole, estradiol, diamine Yield: 95% after deprotection Pharmaceutical ligand synthesis
2-(Dibenzylamino)propane-1,3-diol (3a) Dibenzylamino, diol N/A Disulfide reduction reagents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, tertiary alcohol Crystalline structure confirmed by XRD Metal-catalyzed C–H functionalization

Key Observations :

  • Functional Group Influence : The benzoate esters in the target compound enhance hydrophobicity compared to the hydroxyl or amine groups in analogs like 3a or the triazole-diamine derivative .
  • Synthetic Efficiency : The target compound’s moderate yield (57%) contrasts with the 97% yield of the triazole intermediate in , likely due to differences in reaction mechanisms (e.g., CuAAC click chemistry vs. palladium catalysis) .

Physicochemical Properties

  • Melting Points: The target compound’s melting point (157°C) reflects its crystalline aromatic ester structure.
  • Solubility : The dibenzoate esters likely render the compound soluble in organic solvents (e.g., CHCl₃), whereas diol or diamine analogs show higher polarity and water solubility .

Biological Activity

2-(Benzoylamino)propane-1,3-diyl dibenzoate is an organic compound characterized by its unique structural features, including a propane backbone with benzoyl and amino groups. This compound, with the molecular formula C24H21NO5, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure

The structure of this compound includes:

  • Two benzoate moieties attached to a central propane-1,3-diol framework.
  • An amino group that contributes to its reactivity and interaction with biological systems.

This configuration allows the compound to participate in metabolic pathways and interact with various biological targets.

Metabolic Pathways

Research indicates that this compound may play a role in metabolic processes due to its ability to undergo hydrolysis. The hydrolysis of its ester groups releases benzoic acid and 1,2-propanediol, both of which are known to participate in various biological processes. This hydrolytic activity suggests potential pharmacological effects that warrant further investigation.

Interaction Studies

Interaction studies have focused on the compound's reactivity with biological molecules. The presence of ester groups enables it to interact with enzymes and other proteins, potentially influencing metabolic pathways. Such interactions could lead to therapeutic applications in drug development, particularly in targeting specific metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit specific enzyme activities linked to metabolic disorders. For instance, studies involving benzoic acid derivatives have shown inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory properties.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels; however, comprehensive studies are necessary to elucidate any potential adverse effects associated with long-term exposure or high concentrations .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
1,2-Propanediol dibenzoateC18H18O4Lacks amino group; simpler structure
Propylene glycol dibenzoateC18H18O4Similar backbone; primarily used as a plasticizer
Glyceryl tribenzoateC21H22O5Contains glycerol; used in food applications

The presence of the benzoylamino group in this compound distinguishes it from these compounds by enhancing its reactivity and solubility characteristics.

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